2-(1-Benzylpiperidin-4-yl)oxy-5-bromopyrimidine
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Overview
Description
“2-(1-Benzylpiperidin-4-yl)oxy-5-bromopyrimidine” is a chemical compound. It is related to “1-(1-benzylpiperidin-4-yl)methanamine”, which has a molecular weight of 204.32 .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . For instance, a total of 14 derivatives of 4,5-dimethoxy-2-nitrobenzohydrazide and 1-(1-benzylpiperidin-4-yl)ethan-1-one were synthesized and screened for their ability to scavenge free radicals and inhibit acetylcholinesterase (AChE)/butyrylcholinesterase (BuChE) enzymes .Molecular Structure Analysis
The molecular structure of related compounds has been studied . For example, the compound N′-(1-benzylpiperidin-4-yl)acetohydrazide crystallizes with four crystallographically unique molecules in the asymmetric unit; each molecule has a very similar conformation .Chemical Reactions Analysis
The chemical reactions of related compounds have been investigated . In a study, a total of 14 derivatives were synthesized and screened, in silico and in vitro, for their ability to scavenge free radicals and inhibit AChE/BuChE enzymes .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed . For instance, 1-benzylpiperidin-4-oxy substituted non-peripheral and peripheral metal-free, chloro manganese (III), oxotitanium (IV), and Cu(II) phthalocyanine complexes were synthesized and their electrochemical properties were examined .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1-benzylpiperidin-4-yl)oxy-5-bromopyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O/c17-14-10-18-16(19-11-14)21-15-6-8-20(9-7-15)12-13-4-2-1-3-5-13/h1-5,10-11,15H,6-9,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWVLMTZQBOOKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Br)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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